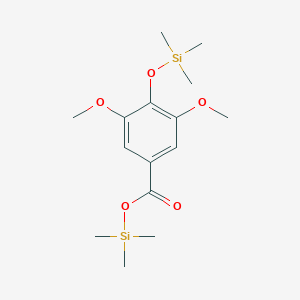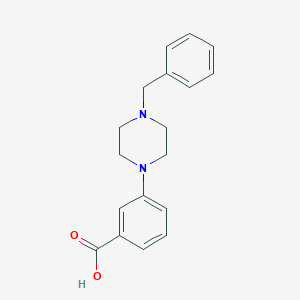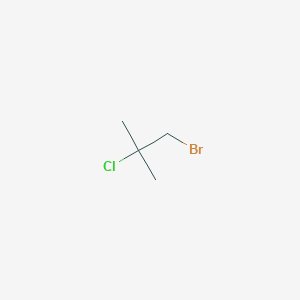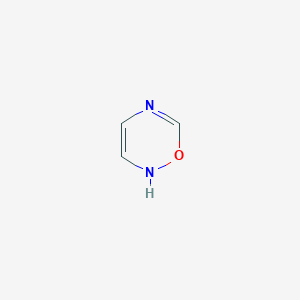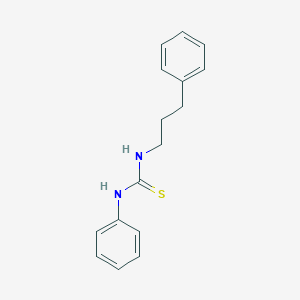
Thiourea, N-phenyl-N'-(3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' is a chemical compound that has been used in various scientific research applications due to its unique properties. It is a white crystalline solid that is soluble in water and has a molecular weight of 321.47 g/mol. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of thiourea, N-phenyl-N'-(3-phenylpropyl)-' is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression. These mechanisms may contribute to the anti-cancer, neuroprotective, and anti-inflammatory properties of thiourea, N-phenyl-N'-(3-phenylpropyl)-'.
Efectos Bioquímicos Y Fisiológicos
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells and induce apoptosis. It can also protect neurons from oxidative stress and inflammation. In addition, it can inhibit the production of pro-inflammatory cytokines. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has also been shown to have anticonvulsant and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using thiourea, N-phenyl-N'-(3-phenylpropyl)-' in lab experiments is its unique properties, including its ability to inhibit the activity of various enzymes and its anti-cancer, neuroprotective, and anti-inflammatory properties. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of thiourea, N-phenyl-N'-(3-phenylpropyl)-'. One direction is the development of more potent and selective inhibitors of enzymes, such as histone deacetylases. Another direction is the investigation of the potential use of thiourea, N-phenyl-N'-(3-phenylpropyl)-' in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, the potential use of thiourea, N-phenyl-N'-(3-phenylpropyl)-' as a therapeutic agent for the treatment of inflammation and cancer should be explored further.
Conclusion
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' is a chemical compound that has been studied extensively for its unique properties and potential applications in scientific research. It can inhibit the activity of various enzymes, including acetylcholinesterase and histone deacetylases, and has anti-cancer, neuroprotective, and anti-inflammatory properties. While there are limitations to its use in lab experiments due to its potential toxicity, there are several future directions for its study, including the development of more potent and selective inhibitors of enzymes and the investigation of its potential use in the treatment of neurodegenerative diseases, inflammation, and cancer.
Métodos De Síntesis
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' can be synthesized through a reaction between phenylisothiocyanate and 3-phenylpropylamine. The reaction takes place in anhydrous ethanol at room temperature and yields thiourea, N-phenyl-N'-(3-phenylpropyl)-' as a white crystalline solid.
Aplicaciones Científicas De Investigación
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been used in various scientific research applications, including the study of cancer, neurodegenerative diseases, and inflammation. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has also been studied for its neuroprotective effects, as it can protect neurons from oxidative stress and inflammation. In addition, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
15093-43-3 |
|---|---|
Nombre del producto |
Thiourea, N-phenyl-N'-(3-phenylpropyl)- |
Fórmula molecular |
C16H18N2S |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(3-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) |
Clave InChI |
KSAVTPCYXUELBT-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCCN=C(NC2=CC=CC=C2)S |
SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
Otros números CAS |
15093-43-3 |
Solubilidad |
31.9 [ug/mL] |
Sinónimos |
N-Phenyl-N'-(3-phenylpropyl)thiourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



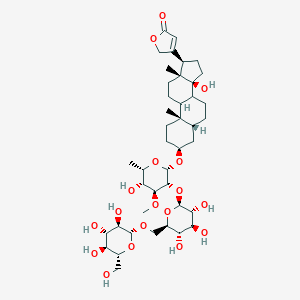
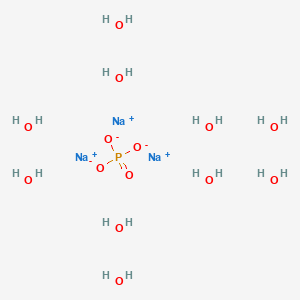

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)

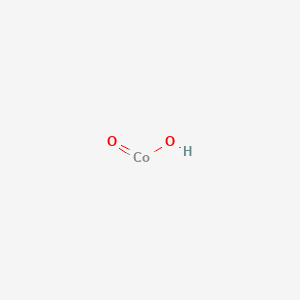
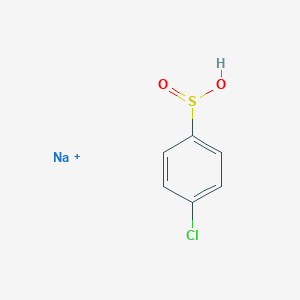
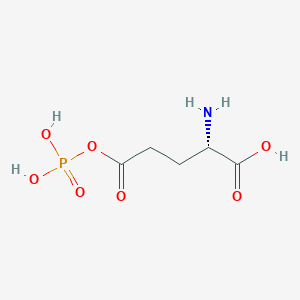
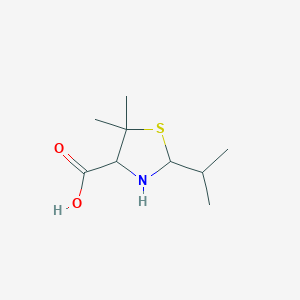
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)
